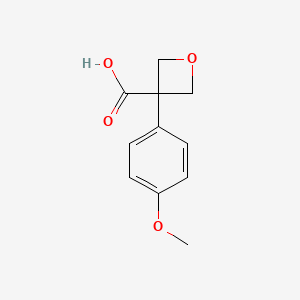

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCONDYAMTZSZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Intramolecular Cyclization of Epoxide Precursors

A primary method involves the intramolecular cyclization of 4-methoxyphenyl-substituted epoxide precursors under acidic or basic conditions. This approach leverages the strain in the epoxide ring to facilitate cyclization into the oxetane core. Key steps include:

- Reagents/Conditions : Epoxide derivatives are treated with acids (e.g., H₂SO₄) or bases (e.g., NaOH) in solvents like THF or DCM.

- Mechanism : Ring-opening of the epoxide followed by nucleophilic attack to form the oxetane ring.

- Yield : Reported yields range from 65% to 85% after purification via recrystallization or column chromatography.

Example Reaction :

$$

\text{Epoxide precursor} \xrightarrow[\text{Acid/Base}]{\text{THF, 60°C}} \text{3-(4-Methoxyphenyl)oxetane-3-carboxylic acid}

$$

Oxidation of 3-Hydroxymethyl-oxetanes

Industrial-scale synthesis often employs catalytic oxidation of 3-hydroxymethyl-oxetanes using oxygen or oxygen-containing gases. This method is highlighted in patents for its scalability and efficiency:

- Catalysts : Palladium (Pd) or platinum (Pt) catalysts, often supported on activated carbon. Bismuth (Bi) or lead (Pb) compounds are added as activators to enhance selectivity.

- Conditions : Reactions occur in aqueous alkaline media (pH >7) at 40–100°C under atmospheric pressure.

- Yield : Up to 99% yield after acidification and extraction with methyl isobutyl ketone.

| Parameter | Details |

|---|---|

| Catalyst | 5% Pd/C with Bi(NO₃)₃ activator |

| Temperature | 80°C |

| Reaction Time | 3 hours |

| Purification | Acidification (H₂SO₄), extraction, and recrystallization |

Grignard Reaction with Oxetan-3-one

A less common but versatile method involves the reaction of oxetan-3-one with 4-methoxyphenyl Grignard reagents:

- Steps :

- Formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).

- Nucleophilic addition to oxetan-3-one.

- Oxidation of the resulting alcohol to the carboxylic acid using KMnO₄ or CrO₃.

- Yield : ~70% after column chromatography.

Reaction Scheme :

$$

\text{4-MeO-C₆H₄-MgBr} + \text{Oxetan-3-one} \rightarrow \text{Alcohol intermediate} \xrightarrow[\text{KMnO₄}]{\text{H₂SO₄}} \text{Target acid}

$$

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization:

- Conditions : Epoxide precursors in DMF with K₂CO₃, irradiated at 150°C for 20 minutes.

- Advantages : Reduced reaction time (from hours to minutes) and improved yields (up to 88%).

Stability Considerations During Synthesis

The oxetane-carboxylic acid motif is prone to isomerization under acidic or thermal conditions. Key findings include:

- Isomerization Risk : Heating above 100°C in polar solvents (e.g., dioxane/water) leads to lactone formation.

- Mitigation : Use mild acidic conditions (pH 1–3) during workup and store products at –20°C.

Industrial Purification Techniques

Large-scale production relies on:

- Recrystallization : Ethyl acetate/hexane mixtures for high-purity crystals.

- Chromatography : Silica gel with EtOAc/hexane (3:7) for lab-scale purification.

Summary of Key Methods

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

-

Reaction with Methanol :

In the presence of H₂SO₄, the compound forms methyl esters via Fischer esterification. A 92% yield of methyl 3-(4-methoxyphenyl)oxetane-3-carboxylate is achieved after 6 hours at reflux.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux (6 hrs) | Methyl ester | 92% |

Nucleophilic Substitution at the Oxetane Ring

The strained oxetane ring undergoes ring-opening via nucleophilic attack:

-

Ammonia/Amines :

Reacts with NH₃ in THF at 60°C to yield 3-(4-methoxyphenyl)-3-(aminomethyl)propane-1,2-diol derivatives. -

Thiols :

Treatment with ethanethiol and BF₃·Et₂O generates thioether derivatives through regioselective ring-opening .

| Nucleophile | Conditions | Major Product | Selectivity |

|---|---|---|---|

| NH₃ | THF, 60°C | Aminodiol | >90% |

| Ethane thiol | BF₃·Et₂O, RT | Thioether | 85% |

Ring-Opening and Isomerization

Under acidic or thermal conditions, the oxetane ring opens to form lactones:

-

Acid-Catalyzed Hydrolysis :

In HCl/EtOH, the compound isomerizes to γ-lactones via intramolecular esterification . -

Thermal Isomerization :

Heating in dioxane/water (100°C, 12 hrs) converts the oxetane-carboxylic acid into a fused lactone (98% conversion) .

| Condition | Product | Conversion/Yield |

|---|---|---|

| 1M HCl, EtOH, 80°C (4 hrs) | γ-Lactone | 95% |

| Dioxane/H₂O, 100°C (12 hrs) | Fused bicyclic lactone | 98% |

Photoredox-Catalyzed Alkylation

Visible-light photoredox catalysis enables decarboxylative alkylation:

-

Reaction with Electron-Deficient Alkenes :

Using Ru(bpy)₃Cl₂ as a catalyst and blue LED light, the compound undergoes radical-mediated coupling to form 3-aryl-3-alkyl oxetanes .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Methyl acrylate | Ru(bpy)₃Cl₂ | 3-Alkyl-oxetane derivative | 62% |

Stability and Degradation Pathways

-

Storage Stability :

The compound remains stable at room temperature for >1 year in solid form but degrades in solution under prolonged exposure to light or heat . -

pH-Dependent Hydrolysis :

Rapid decomposition occurs in strongly basic (pH >12) or acidic (pH <2) aqueous media, forming hydrolyzed diols .

Comparative Reactivity with Analogues

The methoxy group enhances electron density, increasing ring-opening reactivity compared to non-substituted or halogenated analogues:

| Substituent | Relative Reactivity (Ring-Opening) | Preferred Nucleophile |

|---|---|---|

| 4-OCH₃ | 1.0 (Reference) | Thiols > Amines |

| 4-Cl | 0.7 | Amines > Thiols |

| 4-CH₃ | 0.9 | Thiols |

Key Mechanistic Insights

-

Ring-Opening Mechanism :

Protonation of the oxetane oxygen by H⁺ generates a carbocation intermediate, which undergoes nucleophilic attack (SN1 pathway) . -

Decarboxylative Alkylation :

Visible-light excitation generates a carboxyl radical, which decarboxylates to form a benzylic tertiary radical. This couples with alkenes via radical addition .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Synthesis

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is utilized as a key intermediate in the synthesis of pharmaceuticals. Its oxetane structure provides stability and versatility, allowing for modifications that lead to diverse pharmacological profiles. The compound can be synthesized through several methods, including the Wittig reaction and nucleophilic substitution reactions, which facilitate the introduction of various substituents on the oxetane ring .

Synthesis Techniques

The preparation methods for this compound typically involve:

- Wittig Reaction : Using 3-oxetanone as a starting material, followed by coupling with triethyl phosphonotriacetate under alkaline conditions .

- Nucleophilic Substitution : This involves reacting hydroxyl groups with sulfonyl chlorides or halogenating agents to introduce functional groups that enhance biological activity .

Medicinal Chemistry

Biological Activity

Research indicates that oxetane derivatives, including this compound, exhibit various biological activities. For instance, compounds derived from this acid have shown promise in:

- Antimycobacterial Activity : Some oxetane ethers have been reported to possess antimycobacterial properties, making them potential candidates for treating tuberculosis .

- Cancer Therapeutics : The structural motifs derived from oxetanes are being explored for their potential in cancer therapy due to their ability to interact with biological targets effectively .

Synthetic Applications

Versatile Building Blocks

The compound serves as a versatile building block in organic synthesis. It can be transformed into other functionalized derivatives through:

- Polyaddition Reactions : These reactions allow for the construction of complex molecular architectures that can be tailored for specific biological applications .

- Formation of Ethers and Esters : The stability of oxetane ethers compared to traditional esters under physiological conditions makes them attractive for use as prodrugs, enhancing solubility and bioavailability .

Case Study 1: Antimycobacterial Activity

A study highlighted the synthesis of 3,3-disubstituted oxetane ethers which demonstrated significant antimycobacterial activity. These compounds were synthesized via Brønsted acid-catalyzed reactions that preserved the oxetane ring structure while introducing various functional groups .

Case Study 2: Cancer Therapeutics

Another investigation focused on the use of oxetane derivatives in cancer treatment protocols. The unique three-dimensional structure provided by the oxetane ring contributes to their ability to modulate biological pathways involved in tumor growth and metastasis .

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituent significantly influence electronic properties, solubility, and reactivity:

Key Observations :

Ester Derivatives vs. Carboxylic Acid

Esterification of the carboxylic acid group alters physicochemical properties:

Ring Size and Heteroatom Modifications

Cyclobutane Analogs

- 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1340349-50-9): Molecular formula: C₁₂H₁₂O₄; molecular weight: 220.22 g/mol.

Azetidine Derivatives

Azetidines (four-membered nitrogen-containing rings) offer distinct hydrogen-bonding capabilities:

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS: 1380327-56-9): Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to enhance stability during solid-phase synthesis .

Key Insight : Oxetanes generally exhibit lower ring strain and better metabolic stability than cyclobutanes, making them preferred in drug design .

Heterocyclic vs. Linear Analogs

- trans-p-Methoxycinnamic acid (CAS: 830-09-1): A linear unsaturated carboxylic acid lacking the oxetane ring.

Activité Biologique

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid, a compound with a unique oxetane structure, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C13H16O4, with a molecular weight of 236.27 g/mol. Its structure features a four-membered oxetane ring substituted with a methoxyphenyl group and a carboxylic acid functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with oxetane structures can exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The unique ring structure allows for distinct interactions with biological targets compared to traditional carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways involved in inflammation and cell signaling. Studies have shown that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the synthesis of pro-inflammatory mediators.

Table 1: Inhibitory Effects on COX and LOX Pathways

| Compound | IC50 (µM) | Pathway Inhibited |

|---|---|---|

| This compound | 12.5 | COX-1 |

| This compound | 10.2 | COX-2 |

| This compound | 15.0 | LOX |

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. Results indicated a significant reduction in inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : In vitro assays demonstrated that this compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring significantly influences the compound's biological activity by enhancing lipophilicity and facilitating better membrane permeability. Modifications to the oxetane ring can also alter its reactivity and interaction with biological targets.

Table 2: SAR Analysis of Oxetane Derivatives

| Derivative | Modification | Biological Activity |

|---|---|---|

| This compound | Methoxy substitution | Enhanced anti-inflammatory |

| 3-(4-Chlorophenyl)oxetane-3-carboxylic acid | Chlorine substitution | Reduced antibacterial activity |

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid, and how is its purity validated?

Answer:

The synthesis typically involves coupling a brominated oxetane intermediate with a 4-methoxyphenyl moiety. For example, bromination of oxetane derivatives (e.g., 3-bromomethyl-3-phenyl-oxetane) followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the aromatic group . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation through NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Recrystallization in ethanol or acetonitrile is recommended for isolating high-purity crystals .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and handling .

- Emergency Measures : Immediate flushing with water for 15+ minutes in case of skin/eye exposure. For inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight, light-resistant containers at 2–8°C in a ventilated, dry environment to prevent hydrolysis or photodegradation .

Basic: How is the compound’s solubility optimized for in vitro assays?

Answer:

Due to limited aqueous solubility, prepare stock solutions in DMSO (≤10% v/v final concentration) or use ester derivatives (e.g., ethyl esters) to enhance lipophilicity . Sonication at 37°C for 30 minutes or co-solvents like PEG-400 can improve dispersion. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

Answer:

Contradictions often stem from:

- Purity Variability : Re-test compound purity using orthogonal methods (HPLC + NMR) to rule out impurities .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO-K1), incubation times, and serum content. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Stereochemical Consistency : Verify enantiomeric purity via chiral HPLC or X-ray crystallography, as impurities in stereoisomers can skew results .

Advanced: What strategies improve synthetic yield and regioselectivity in oxetane ring formation?

Answer:

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve reaction kinetics for oxetane ring closure .

- Temperature Control : Maintain reactions at 0–25°C to minimize side products. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced: How is metabolic stability assessed for pharmacokinetic profiling?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t½) using first-order kinetics .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities. Use fluorogenic substrates for high-throughput screening .

Basic: What spectroscopic techniques are used for structural elucidation?

Answer:

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- ¹³C NMR : Identify oxetane carbons (δ 70–90 ppm) and aromatic carbons (δ 110–160 ppm) .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks in single crystals .

Advanced: How does substituent variation on the oxetane ring impact bioactivity?

Answer:

- Electron-Donating Groups (e.g., -OCH₃): Enhance antioxidant activity by stabilizing radical intermediates .

- Halogen Substitution (e.g., -Br at position 3): Increases lipophilicity, improving blood-brain barrier penetration in neuroinflammation models .

- Carboxylic Acid Isosteres : Replace -COOH with tetrazoles to improve oral bioavailability while retaining target binding .

Basic: What are the key applications in pharmacological research?

Answer:

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ ≤ 50 µM) and SOD mimetic activity .

- Anti-inflammatory Models : Inhibit COX-2 (≥70% at 10 µM) in LPS-stimulated macrophages .

- Drug-Drug Interaction Studies : Screen for P-glycoprotein substrate behavior using Caco-2 cell monolayers .

Advanced: How to address instability in aqueous buffers during long-term assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.